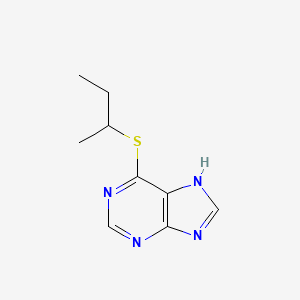

1H-Purine, 6-((1-methylpropyl)thio)-

Description

Contextual Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine derivatives form the backbone of a multitude of biologically essential molecules and therapeutic agents. researchgate.netmdpi.com The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a fundamental component of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules (cAMP). mdpi.com This ubiquity in biological systems has made purine analogs a fertile ground for drug discovery and development. researchgate.netnih.gov

Modified purines are instrumental in the treatment of a wide array of diseases, including cancer, viral infections, and autoimmune disorders. researchgate.netmdpi.com By mimicking the natural purines, these synthetic derivatives can interact with biological pathways, often by inhibiting enzymes or disrupting cellular processes. researchgate.netmdpi.com For instance, drugs like 6-mercaptopurine (B1684380) and azathioprine (B366305) are well-established thiopurine derivatives used in cancer chemotherapy and as immunosuppressants. nih.gov The structural and electronic properties of the purine scaffold allow for diverse chemical modifications, leading to a vast library of compounds with a wide spectrum of biological activities. researchgate.netnih.gov

Overview of Thioether-Substituted Purine Analogs in Academic Research

Within the broad class of purine derivatives, those featuring a thioether linkage at the C6 position have garnered considerable attention in academic research. The introduction of a sulfur atom and an alkyl group can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of the parent purine.

Research has demonstrated that thioether-substituted purines can exhibit a range of pharmacological effects. For example, various 6-alkylthiopurines have been synthesized and evaluated for their potential as anticancer, antiviral, and anti-inflammatory agents. The nature of the alkyl or aryl group attached to the sulfur atom plays a crucial role in determining the compound's interaction with its biological target. Studies on the synthesis of 6-alkylthiopurine derivatives have explored different synthetic methodologies to create libraries of these compounds for biological screening.

Rationale for Comprehensive Investigation of 1H-Purine, 6-((1-methylpropyl)thio)- Structure and Function

A comprehensive investigation into the structure and function of 1H-Purine, 6-((1-methylpropyl)thio)- would be a logical extension of the existing body of research on thioether-substituted purines. The presence of the 1-methylpropyl (sec-butyl) group introduces a specific stereochemical and lipophilic character to the molecule, which could lead to unique biological activities.

A systematic study would aim to:

Elucidate the precise three-dimensional structure of the molecule.

Investigate its potential interactions with various biological targets, such as enzymes and receptors.

Determine its metabolic fate and potential as a therapeutic agent.

However, despite the clear scientific rationale for such an investigation, a review of the available scientific literature indicates a lack of specific studies focused on 1H-Purine, 6-((1-methylpropyl)thio)-. The absence of dedicated research on this compound means that its chemical properties, biological activity, and potential applications remain unknown. While general methods for the synthesis of 6-alkylthiopurines could theoretically be applied to produce this specific molecule, no such synthesis or subsequent biological evaluation appears to have been published.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82499-07-8 |

|---|---|

Molecular Formula |

C9H12N4S |

Molecular Weight |

208.29 g/mol |

IUPAC Name |

6-butan-2-ylsulfanyl-7H-purine |

InChI |

InChI=1S/C9H12N4S/c1-3-6(2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |

InChI Key |

YLMWMBWJGSIKKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Molecular Mechanisms and Preclinical Biological Evaluation of 1h Purine, 6 1 Methylpropyl Thio Analogs

Interaction with Purine-Related Biological Systems

The structural similarity of 1H-Purine, 6-((1-methylpropyl)thio)- and its analogs to endogenous purines allows them to interact with various components of purine-related biological systems, including purinergic receptors and metabolic pathways.

Modulation of Purinergic Receptor Signaling Pathways

Purinergic receptors, which are categorized into P1 receptors that bind adenosine (B11128) and P2 receptors that bind ATP/ADP, are crucial for numerous physiological processes. wikipedia.org These receptors are involved in cell proliferation, migration, apoptosis, and cytokine secretion. wikipedia.org Analogs of 1H-Purine, 6-((1-methylpropyl)thio)-, particularly those that can be metabolized to adenosine or guanosine-like structures, have the potential to modulate the signaling pathways governed by these receptors.

Extracellular nucleotides like ATP and their metabolites regulate neutrophil activation through purinergic receptors such as P2Y2. nih.gov The activation of these receptors can trigger downstream signaling cascades. While direct studies on 1H-Purine, 6-((1-methylpropyl)thio)- are limited, related purine (B94841) analogs are known to interact with these signaling pathways. For instance, the P2Y12 receptor, a key player in platelet aggregation, is a target for antiplatelet drugs that are purine derivatives. nih.gov The activation of P2Y receptors has also been implicated in the survival of osteoclasts. nih.gov Given that purinergic signaling is a fundamental mechanism in various cellular responses, it is plausible that 6-substituted thiopurines could influence these pathways, although specific interactions remain to be fully elucidated. nih.gov

Impact on Purine Metabolic Enzymes and Pathways

A primary mechanism of action for many purine analogs is their interference with purine metabolism. Thiopurines like 6-mercaptopurine (B1684380) (6-MP), the parent compound of 1H-Purine, 6-((1-methylpropyl)thio)-, are known to be metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine (B1682287) oxidase (XO). sbgh.mb.canih.gov

The metabolism of 6-MP leads to the formation of 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) ribonucleotides (6-MMPNs). sbgh.mb.ca These metabolites can inhibit de novo purine synthesis, a critical pathway for cell proliferation. nih.govnih.govnih.gov Specifically, the formation of methylthioinosine monophosphate (MeTIMP) from 6-MP is a potent inhibitor of the de novo purine synthesis pathway. nih.govnih.gov This inhibition leads to a depletion of purine nucleotides, which in turn diminishes DNA and RNA synthesis. nih.gov Furthermore, the accumulation of certain metabolites can lead to an imbalance in nucleotide pools, affecting cell growth and viability. nih.gov The activity of TPMT is a significant factor in the metabolic fate of thiopurines, with variations in enzyme activity influencing the production of active metabolites versus inactive ones. researchgate.netnih.gov

Metabolic Fate of 6-Mercaptopurine and its Consequences

| Metabolite | Enzyme | Effect | Reference |

|---|---|---|---|

| 6-Thioguanine Nucleotides (6-TGNs) | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequent kinases | Incorporation into DNA and RNA, leading to cytotoxicity. | nih.gov |

| 6-Methylmercaptopurine (6-MMP) | Thiopurine S-methyltransferase (TPMT) | Inhibition of de novo purine synthesis; high levels associated with hepatotoxicity. | sbgh.mb.canih.gov |

| 6-Thiouric acid | Xanthine Oxidase (XO) | Inactive metabolite, leading to drug clearance. | sbgh.mb.ca |

Identification of Cellular and Molecular Targets

The therapeutic and toxic effects of 1H-Purine, 6-((1-methylpropyl)thio)- and its analogs are mediated through their interaction with a range of cellular and molecular targets, including enzymes involved in signaling and biosynthesis, nucleic acids, and molecular chaperones.

Enzyme Inhibition Studies (e.g., Kinases, HDACs, Cyclooxygenase Enzymes, EGFR)

Purine analogs have been extensively investigated as inhibitors of various enzymes critical for cell function and survival.

Kinases: Protein kinases are a large family of enzymes that regulate key cellular processes, and their inhibition is a major strategy in cancer therapy. nih.gov Numerous purine analogs have been identified as potent kinase inhibitors. nih.gov For example, 6,8,9-poly-substituted purine derivatives have been shown to inhibit Death-Associated Protein Kinase 1 (DAPK-1), a kinase involved in apoptosis. mdpi.com Other purine derivatives have demonstrated potent and selective inhibitory activity against c-Src tyrosine kinase. nih.gov

HDACs: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anti-cancer agents. frontiersin.org Purine-based scaffolds have been utilized to design potent HDAC inhibitors. nih.gov For instance, certain purine hydroxamic acid analogs have shown effective HDAC inhibition and anti-proliferative activity against tumor cells. nih.gov HDAC6, in particular, has been identified as a target for inhibitors that can alleviate endothelial cell injury. nih.gov

Cyclooxygenase Enzymes: Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) and are the primary target of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While much of the research has focused on other heterocyclic scaffolds, the potential for purine analogs to inhibit COX enzymes exists. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share some structural similarities with purines, have shown potent inhibition of both COX-1 and COX-2. nih.govnih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. mdpi.comfrontiersin.org Inhibition of EGFR is a validated strategy in cancer treatment. mdpi.commdpi.comfrontiersin.org The interplay between EGFR signaling and purine metabolism has been highlighted, with the inhibition of HPRT1, a key enzyme in purine salvage, sensitizing EGFR-mutant lung cancer cells to the EGFR inhibitor gefitinib. nih.gov This suggests that purine analogs could have a synergistic effect when combined with EGFR inhibitors.

Enzyme Inhibition by Purine Analogs and Related Compounds

| Enzyme Target | Example Inhibitor Class | Observed Effect | Reference |

|---|---|---|---|

| Kinases (e.g., DAPK-1, c-Src) | Poly-substituted purines | Inhibition of kinase activity, induction of apoptosis. | mdpi.comnih.gov |

| HDACs (e.g., HDAC6) | Purine hydroxamic acids | Inhibition of histone deacetylation, anti-proliferative effects. | nih.govnih.gov |

| Cyclooxygenase (COX-1, COX-2) | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Inhibition of prostaglandin (B15479496) synthesis. | nih.govnih.gov |

| EGFR | 6-Mercaptopurine (in combination with gefitinib) | Increased sensitivity of cancer cells to EGFR inhibition. | nih.gov |

Interference with Nucleic Acid Biosynthesis and Function

A well-established mechanism of action for thiopurines is their interference with the biosynthesis and function of nucleic acids. Following metabolic activation to thioguanine nucleotides, these analogs can be incorporated into both DNA and RNA. nih.gov The incorporation of thiodeoxyguanosine triphosphate into DNA inhibits enzymes involved in DNA replication and repair, leading to DNA damage. nih.gov

Furthermore, as discussed in section 3.1.2, the metabolite methylthioinosine monophosphate (MeTIMP) inhibits de novo purine synthesis, thereby depleting the cellular pool of purine nucleotides necessary for DNA and RNA synthesis. nih.govnih.gov This disruption of nucleic acid metabolism is a key contributor to the cytotoxic effects of these compounds. Thiopurine treatment can also lead to changes in DNA methylation patterns, which can affect gene regulation and contribute to their therapeutic effects. nih.gov

Interactions with Molecular Chaperone Systems (e.g., Hsp90, Grp94, HSP70)

Molecular chaperones are proteins that play a critical role in maintaining protein homeostasis. Cancer cells are often highly dependent on these systems to support the folding and stability of mutated and overexpressed oncoproteins.

Hsp90: Heat shock protein 90 (Hsp90) is a key molecular chaperone that stabilizes a wide range of client proteins involved in cancer, such as kinases and transcription factors. nih.gov The N-terminal nucleotide-binding pocket of Hsp90 has been a successful target for the development of inhibitors. nih.gov Purine-scaffold compounds have been rationally designed to bind to this pocket and inhibit Hsp90 function, leading to the degradation of its client proteins. nih.gov

Grp94: Glucose-regulated protein 94 (Grp94) is the endoplasmic reticulum-resident paralog of Hsp90. It is involved in the maturation of proteins associated with cell signaling and adhesion. Selective inhibition of Grp94 is being explored as a therapeutic strategy to avoid the toxicities associated with pan-Hsp90 inhibitors.

HSP70: Heat shock protein 70 (HSP70) is another crucial molecular chaperone that works in concert with Hsp90. nih.gov Inhibition of Hsp70 can lead to the destabilization and degradation of oncoproteins. nih.gov Allosteric inhibitors that bind to a pocket on Hsp70 have been identified, leading to the disruption of its interaction with co-chaperones and client proteins. nih.gov

The interaction of purine analogs with these chaperone systems represents a significant area of research for the development of novel anti-cancer agents.

Activation or Modulation of Innate Immune Pathways (e.g., hSTING)

The primary immunomodulatory and cytotoxic effects of thiopurine analogs such as azathioprine (B366305), 6-mercaptopurine, and 6-thioguanine are understood to be mediated through their intracellular conversion to thioguanine nucleotides (TGNs). nih.govfrontiersin.org These active metabolites are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like activated lymphocytes. nih.govnih.gov Additionally, the metabolite thioguanosine triphosphate (TGTP) has been shown to inhibit the Rac1 GTPase, which in turn induces apoptosis in T-lymphocytes and suppresses T-cell-dependent immune responses. nih.govnih.govfrontiersin.org

While these mechanisms are well-established, there is limited direct evidence in the reviewed literature to suggest that these classic thiopurine analogs directly activate or modulate the human Stimulator of Interferon Genes (hSTING) pathway. The majority of their described antiviral and anti-inflammatory effects are attributed to their antiproliferative and pro-apoptotic activities on immune cells. nih.govyoutube.com

However, some studies have identified alternative antiviral mechanisms. For instance, 6-thioguanine (6-TG) and 6-thioguanosine (B559654) (6-TGo) have been found to activate an antiviral unfolded protein response (UPR), which can block the accumulation of viral glycoproteins. news-medical.netbiorxiv.org This UPR activation represents a host-targeted antiviral mechanism that is distinct from the STING pathway. news-medical.netbiorxiv.org For coronaviruses, 6-TG and 6-TGo were shown to diminish the accumulation of viral mRNAs and proteins, suggesting a broad disruption of viral gene expression. biorxiv.org Another study noted that mercaptopurine could inhibit a protease essential for the maturation of the Middle Eastern Respiratory Syndrome Coronavirus (MERS-CoV), though this finding has not been substantiated in animal models. nih.gov

Preclinical Efficacy Studies in Cellular and In Vivo Models

The preclinical efficacy of thiopurine analogs has been evaluated extensively in a variety of cell-based and animal models for anticancer, antiviral, and anti-inflammatory activities.

In Vitro Cell-Based Assays for Specific Biological Activities

Thiopurine analogs have demonstrated significant cytotoxic and antiviral effects in numerous in vitro assays.

Anticancer Activity: 6-Mercaptopurine has shown cytotoxicity against various cancer cell lines. In one study, colon cancer cell lines (HCT-116 and HT29) were found to be particularly sensitive to 6-MP compared to breast, pancreatic, liver, and cervical cancer cell lines. mdpi.com Another study found that human hepatocellular carcinoma (HepG2) cells were more susceptible to 6-MP and its derivatives than mammary adenocarcinoma (MCF-7) cells. uum.edu.my A formulation of 6-MP loaded into solid lipid nanoparticles exhibited significantly higher cytotoxic effects on hepatocarcinoma (HEP3G) cells compared to the pure drug. nih.gov Similarly, 6-thioguanine and 6-MP have been shown to reduce levels of Fatty Acid Synthase (FAS) protein, a target of the deubiquitinating enzyme USP2a, in various cancer cell lines, including leukemia (Reh, SupB15) and cervical cancer (HeLa) cells. frontiersin.org

Antiviral Activity: The antiviral potential of thiopurines has been tested against a range of viruses. 6-mercaptopurine demonstrated in vitro activity against SARS-CoV-2 in Vero-E6 cells, with a half-maximal effective concentration (EC50) of 6.61 µM. european-virus-archive.com In other studies, 6-thioguanine and 6-thioguanosine were found to block the replication of Influenza A virus (IAV) and human coronavirus OC43 (HCoV-OC43). news-medical.net The mechanism for this was linked to the activation of the unfolded protein response, which disrupts the accumulation of viral glycoproteins. news-medical.netbiorxiv.org Another analog, 6-mercapto-9-tetrahydro-2-furylpurine (6-MPTF), showed synergistic antiviral effects with ribavirin (B1680618) against dengue viruses in human peripheral blood leukocytes. nih.gov The metabolite 6-methylmercaptopurine riboside (6MMPr) was found to be less toxic than ribavirin and effectively reduced canine distemper virus (CDV) RNA copies in cell culture. nih.govresearchgate.net

Table 1: In Vitro Biological Activity of Thiopurine Analogs

| Compound | Assay Type | Cell Line | Target/Virus | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 6-Mercaptopurine | Cytotoxicity | HCT-116, HT29 | Colon Cancer | High sensitivity compared to other cancer types. | mdpi.com |

| 6-Mercaptopurine | Cytotoxicity | HepG2 | Liver Cancer | Higher susceptibility than MCF-7 breast cancer cells. | uum.edu.my |

| 6-Mercaptopurine | Cytotoxicity | HEP3G | Liver Cancer | Solid lipid nanoparticle formulation enhanced cytotoxicity. | nih.gov |

| 6-Mercaptopurine | Antiviral | Vero-E6 | SARS-CoV-2 | EC50 = 6.61 µM. | european-virus-archive.com |

| 6-Thioguanine | Antiviral | A549, MDCK | Influenza A Virus | Blocked replication via UPR activation. | news-medical.net |

| 6-Thioguanine | Antiviral | HCT-8 | HCoV-OC43 | Blocked replication via UPR activation. | biorxiv.org |

| 6-MPTF | Antiviral | Human PBL | Dengue Virus | Synergistic effect with ribavirin. | nih.gov |

| 6MMPr | Antiviral | VEROdogSLAM | Canine Distemper Virus | Reduced viral RNA copies by 94% at high concentrations. | nih.govresearchgate.net |

Efficacy Assessment in Relevant Disease Models (e.g., Cancer Models, Antiviral Models, Anti-inflammatory Models)

The in vitro findings for thiopurine analogs have been extended to various in vivo preclinical models.

Cancer Models: 6-Thioguanine has shown significant potential in preclinical cancer models. In xenograft models, the combination of methylthioadenosine (MTA) with 6-TG led to substantial shrinkage or slowed growth of human lymphoblastic leukemia and metastatic prostate carcinoma tumors. nih.govresearchgate.net This combination is particularly aimed at cancers with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). nih.gov Furthermore, in a mouse melanoma model, low-dose 6-TG treatment was effective in reactivating T-cells to attack the cancer. dtu.dk

Antiviral Models: The in vivo antiviral efficacy of thiopurines has yielded mixed results. Despite its in vitro activity against SARS-CoV-2, 6-mercaptopurine was found to be a poor inhibitor of viral replication in a Syrian hamster model. european-virus-archive.com

Anti-inflammatory Models: Thiopurines are established in preclinical models of inflammatory disease. Azathioprine and its metabolite 6-MP have been used in rodent models of inflammatory bowel disease. nih.gov Long-term treatment with azathioprine in rats was shown to induce changes in the expression of inflammatory and osteoblastic markers in aortic tissue. nih.gov General anti-inflammatory screening often utilizes models like carrageenan-induced paw edema or acetic acid-induced vascular permeability in rodents to evaluate new compounds. ijpras.comresearchgate.net

Pharmacodynamic Biomarker Assessment in Preclinical Systems

Several pharmacodynamic biomarkers are crucial for understanding and optimizing thiopurine activity in preclinical systems.

The intracellular concentration of the active 6-thioguanine nucleotides (TGNs) is a key pharmacodynamic marker. nih.govnih.gov Studies in acute lymphoblastic leukemia (ALL) cells have shown that the accumulation of TGNs is associated with treatment response. nih.gov

The expression and activity of enzymes involved in thiopurine metabolism are critical pharmacogenetic biomarkers. Thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) are two of the most important enzymes. frontiersin.orgnih.gov Genetic variants in these enzymes can significantly alter the balance between active (TGNs) and methylated metabolites, influencing both efficacy and toxicity. frontiersin.orgnih.gov

More recently, downstream signaling molecules have been explored as potential biomarkers. The inhibition of Rac1 by TGTP is a key mechanism of T-cell apoptosis. nih.govnih.gov Consequently, the expression of Rac1 and the phosphorylated form of its downstream effector, STAT3 (pSTAT3), have been proposed as a pharmacodynamic marker panel to monitor the thiopurine effect in lymphocytes. nih.gov Other genes, such as those involved in the transport (e.g., SLC29A1) and metabolism of thiopurines, have also been identified as being associated with intracellular TGN accumulation in preclinical studies. nih.gov

Cellular Uptake and Intracellular Distribution Profiles

The therapeutic effect of thiopurine analogs is dependent on their entry into target cells and subsequent intracellular metabolism. nih.gov

Cellular uptake of thiopurines like 6-MP and 6-TG is mediated by nucleoside transporters, including concentrative nucleoside transporters (CNTs) such as SLC28A2 and SLC28A3, and equilibrative nucleoside transporters (ENTs) like SLC29A1 and SLC29A2. nih.govclinpgx.org Downregulation of these influx transporters has been linked to drug resistance in cell lines. clinpgx.org Inhibition of the transporter SLC29A1 has been shown to reduce the accumulation of TGNs in leukemia cells. nih.gov

Once inside the cell, the prodrugs azathioprine and 6-MP undergo a complex metabolic cascade to form active TGNs and other metabolites. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov This process involves several enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT), inosine (B1671953) monophosphate dehydrogenase (IMPDH), and guanosine (B1672433) monophosphate synthetase (GMPS). frontiersin.orgresearchgate.net

The intracellular concentration of thiopurine metabolites is also regulated by efflux transporters. ATP-binding cassette (ABC) transporters, specifically ABCC4 and ABCC5, are responsible for pumping thiopurine metabolites out of the cell, which can contribute to drug resistance. nih.govclinpgx.org

Studies using nanomedicine formulations have sought to enhance the cellular uptake of thiopurines. For example, 6-MP loaded into solid lipid nanoparticles (6-MPNs) showed significantly increased uptake in Caco-2 cells in a time-, concentration-, and energy-dependent manner compared to a free drug suspension. nih.gov The intracellular trafficking of these nanoparticles was found to involve the endoplasmic reticulum-Golgi complexes and microtubules. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1h Purine, 6 1 Methylpropyl Thio

Conformational Preferences and Tautomeric Forms of the 6-Thiopurine Moiety

The foundational 6-thiopurine core, also known as 6-mercaptopurine (B1684380), can exist in various tautomeric forms, which can significantly influence its interaction with biological targets. Tautomers are structural isomers that readily interconvert. For the 6-mercaptopurine scaffold, two primary types of tautomerism are relevant: prototropic tautomerism involving the purine (B94841) ring nitrogens and thione-thiol tautomerism involving the sulfur substituent.

Prototropic Tautomerism: The proton on the purine's imidazole (B134444) ring can reside on either the N7 or N9 nitrogen atom. Studies have shown that in the solid state, the N9-H tautomer is often dominant for anhydrous 6-mercaptopurine. researchgate.net However, when crystallized as a monohydrate, the N7-H tautomer is favored. researchgate.net The relative stability of these tautomers can be influenced by the solvent environment and substitution on the purine ring.

Thione-Thiol Tautomerism: The 6-substituent can exist as a thione (C=S) or a thiol (C-SH) form. Quantum chemical calculations and experimental data suggest a complex equilibrium, with the thione forms generally being more stable. researchgate.net

However, in the case of 1H-Purine, 6-((1-methylpropyl)thio)-, the sulfur atom is alkylated with a 1-methylpropyl (sec-butyl) group. This S-alkylation effectively "locks" the molecule in the thiol (thioether) form, preventing the thione-thiol tautomerism. This structural constraint simplifies the system, leaving the N7-H versus N9-H prototropic tautomerism as the primary consideration for conformational preference in solution. The specific substituent at the C6 position can influence the electronic properties of the purine ring, thereby affecting the pKa values of the ring nitrogens and the preferred tautomeric state.

| Tautomerism Type | Description | Relevance to 1H-Purine, 6-((1-methylpropyl)thio)- |

| Prototropic (N7-H vs. N9-H) | Equilibrium involving the position of a hydrogen atom on the imidazole ring nitrogens (N7 or N9). | This equilibrium exists and can influence receptor binding and molecular interactions. |

| Thione-Thiol | Equilibrium between the C=S (thione) and C-SH (thiol) forms of the C6 substituent. | This equilibrium is eliminated due to the alkylation of the sulfur atom, fixing it as a thioether. |

Elucidation of the Influence of the 1-Methylpropyl Thio Substituent at C6 on Biological Activity

The substituent at the C6 position of the purine ring is a critical determinant of biological activity. The introduction of a thioether linkage, as seen in 1H-Purine, 6-((1-methylpropyl)thio)-, has been shown in related series to be superior to oxygen (ether) or nitrogen (amine) isosteres for certain activities, such as positive inotropic effects. researchgate.net

Size and Shape: The branched nature of the sec-butyl group provides steric bulk compared to a linear butyl chain. This specific shape can either enhance or hinder binding to a biological target, depending on the topology of the binding pocket.

Lipophilicity: The alkyl group increases the lipophilicity (fat-solubility) of the compound compared to the parent 6-mercaptopurine. This can improve its ability to cross cell membranes, but excessive lipophilicity can also lead to non-specific binding or poor solubility in aqueous media.

Flexibility: The single bonds within the sec-butyl group allow for some conformational flexibility, enabling it to adapt to the shape of a binding site.

In studies of various 6-substituted purines, the nature of the C6-substituent has been shown to be pivotal. For instance, in a series of purine derivatives designed as selective positive inotropes, thioether-linked substituents were found to be superior. researchgate.net The size and electronic nature of the group attached to the sulfur atom modulate the compound's potency and selectivity.

Stereochemical Impact on Molecular Recognition and Efficacy

A crucial structural feature of the 1-methylpropyl group is that it contains a chiral center at the carbon atom bonded to the sulfur. This means that 1H-Purine, 6-((1-methylpropyl)thio)- exists as a pair of enantiomers: (R)-1H-Purine, 6-((1-methylpropyl)thio)- and (S)-1H-Purine, 6-((1-methylpropyl)thio)-.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired response, while the other (the distomer) may have lower affinity, no activity, or even produce off-target or adverse effects.

Contributions of Other Substituents on the Purine Ring System to Overall Activity

While the C6-substituent is vital, modifications at other positions on the purine ring (C2, C8, N7, and N9) can profoundly modulate the compound's biological profile, often in a synergistic or antagonistic manner. SAR studies on diverse purine libraries have provided valuable insights into the roles of these other positions.

C2 Position: Introduction of substituents at the C2 position can influence activity. For example, in some series, adding groups like amino or fluoro can alter the electronic distribution of the ring and introduce new hydrogen bonding possibilities. researchgate.net

C8 Position: The C8 position is a frequent site for modification. Introducing aryl groups, such as a phenyl group, at C8 has been shown to be important for the activity of certain purine analogues against various cancer cell lines and parasitic targets. nih.govmdpi.com

N7 and N9 Positions: Alkylation or substitution at the N7 or N9 positions is a key strategy in purine chemistry. The size and nature of the substituent can dictate receptor selectivity and potency. For instance, N9-phenyl substitution was a key feature in a series of proapoptotic purine derivatives. nih.gov In other cases, N7-alkylation has been explored to generate compounds with distinct biological activities, including cytostatic and antiviral properties. nih.gov The presence of a bulky group like a tert-butyl at N9 was found to decrease activity against T. cruzi in one study, highlighting the sensitivity of this position. mdpi.com

The following table summarizes the observed impact of various substituents on the activity of different purine scaffolds, based on findings from multiple research studies.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference(s) |

| C2 | Amino, Fluoro | Can modulate electronic properties and hydrogen bonding potential. | researchgate.net |

| C6 | Thioether > Ether/Amine | Thioether linkage showed superior inotropic activity in a specific series. | researchgate.net |

| C8 | Phenyl group | Important for anticancer and antiparasitic activity in certain scaffolds. | nih.govmdpi.com |

| N7 | Benzyl, Alkyl | Can confer specific activities (e.g., psychotropic, antiviral) and is a key site for diversification. | nih.govnih.gov |

| N9 | Phenyl, Cyclopentyl | Often crucial for activity; bulky groups can be either beneficial or detrimental depending on the target. | nih.govnih.gov |

Rational Ligand Design Principles Derived from SAR/SMR Data

The collective SAR and SMR data for 6-thiopurines and related analogues provide a clear framework for the rational design of new, more effective ligands. Key principles derived from these studies include:

Leveraging the Thioether Linkage: The established superiority of the C6-thioether linkage in certain contexts makes it a preferred scaffold element for targets where this feature is beneficial. researchgate.net Varying the alkyl portion of the thioether (e.g., changing chain length, branching, or introducing rings) is a primary strategy for optimizing hydrophobic and steric interactions.

Exploiting Stereochemistry: For any C6-substituent containing a chiral center, such as the 1-methylpropyl group, the synthesis and evaluation of individual enantiomers is paramount. This allows for the identification of the more potent eutomer and the elimination of the potentially inactive or detrimental distomer, leading to a more specific and potentially safer drug candidate.

Systematic Modification of the Purine Core: The biological activity of the lead compound can be fine-tuned by systematically decorating the C2, C8, and N9 (or N7) positions. For example, if a target has a large hydrophobic pocket, adding a phenyl or other aromatic group at C8 could enhance binding affinity. nih.govmdpi.com Similarly, adding hydrogen bond donors or acceptors at C2 could improve selectivity.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed. The existing SAR data can be used to validate the docking models. For instance, a model would be considered more reliable if it correctly predicts that the (R)-enantiomer fits better than the (S)-enantiomer, in line with experimental results. This in silico approach can then be used to predict the impact of new, untested substituents, guiding synthetic efforts toward the most promising candidates. mdpi.com

Computational Chemistry and Molecular Modeling Applications in 1h Purine, 6 1 Methylpropyl Thio Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Purine, 6-((1-methylpropyl)thio)-, docking studies are crucial for understanding how it interacts with protein targets. These simulations place the ligand (the purine (B94841) derivative) into the binding site of a protein and score the different poses based on binding affinity.

Research on analogous 6-substituted purines and thiopurines has demonstrated the utility of this approach. For example, docking studies of 6-mercaptopurine (B1684380) with human serum albumin (HSA) have helped to identify its binding within the subdomain IIA cavity. nih.gov Similarly, docking simulations of various purine derivatives have been used to explore their binding modes with targets like cyclin-dependent kinase 2 (CDK2) and the katanin enzyme. nih.govnih.gov In these studies, key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking are identified. For 1H-Purine, 6-((1-methylpropyl)thio)-, the purine core can form hydrogen bonds with protein residues, while the (1-methylpropyl)thio, or sec-butylthio, group can engage in significant hydrophobic and van der Waals interactions within the binding pocket. nih.gov

The analysis of ligand-protein interactions reveals that specific amino acid residues are critical for binding. For instance, in studies of CDK2 inhibitors, residues like Asp86, Glu81, and Leu83 were found to form hydrogen bonds with purine ligands, influencing their activity. nih.gov The binding of purine analogs to riboswitches is also heavily studied, where modifications at the 6-position are known to be tolerated to varying degrees, affecting binding affinity through interactions with residues like C74. nih.gov Docking simulations for 1H-Purine, 6-((1-methylpropyl)thio)- against a potential target would similarly map out the crucial interactions stabilizing the complex, providing a rationale for its biological activity.

| Target Protein | Ligand Type | Key Interacting Residues | Docking Score (Example) | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Purine Derivative | Asp86, Glu81, Leu83, Lys89 | >10 | nih.gov |

| Human Serum Albumin (HSA) | 6-Mercaptopurine | Residues in Subdomain IIA | - | nih.gov |

| Histamine H3 Receptor | Substituted Purine | Asp114, Tyr115, Tyr374 | - | nih.gov |

| Katanin (ATP binding pocket) | Purine-type compound | - | -4.86 kcal/mol (for ATP) | nih.gov |

| Cyclooxygenase-2 (COX-2) | Purine Analogue | - | -8.82 kcal/mol | rsc.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their structure, stability, and reactivity. nih.gov For 1H-Purine, 6-((1-methylpropyl)thio)-, these methods can predict its three-dimensional geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Methods like Density Functional Theory (DFT) are commonly used for such analyses. rsc.org The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The electrostatic potential map, another output of these calculations, visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For 1H-Purine, 6-((1-methylpropyl)thio)-, the nitrogen atoms of the purine ring are expected to be electron-rich, while the sulfur atom in the thioether linkage also influences the electronic landscape.

Studies on similar thiopurine analogs have used quantum calculations to understand their tautomeric forms and acid-base equilibria, which are crucial for their biological activity since the dominant form of a molecule at physiological pH determines its interactions. mdpi.com Furthermore, these calculations can help explain the outcomes of ligand-protein interactions observed in docking studies by providing a fundamental understanding of the molecule's intrinsic electronic character. nih.gov

| Quantum Chemical Parameter | Significance in Drug Research | Relevance to 1H-Purine, 6-((1-methylpropyl)thio)- |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | Influences interactions with electrophilic sites in a protein target. |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | Influences interactions with nucleophilic residues in a binding pocket. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity, potentially affecting metabolic stability or binding kinetics. rsc.org |

| Dipole Moment | Measures the overall polarity of the molecule. | Affects solubility and the ability to cross biological membranes. nih.gov |

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | Identifies sites for hydrogen bonding and other electrostatic interactions. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.com This technique is essential for understanding the conformational flexibility of both the ligand and the protein upon binding, as well as for calculating more accurate binding energetics.

For a complex of 1H-Purine, 6-((1-methylpropyl)thio)- and its target protein, an MD simulation would reveal the stability of the binding pose predicted by docking. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time (e.g., 100 nanoseconds) indicates a stable binding complex. nih.gov RMSF analysis highlights flexible regions of the protein, which can be important for ligand entry, binding, or induced-fit mechanisms. nih.gov

MD simulations are also used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more rigorous estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. nih.gov Studies on purine derivatives have successfully used MD simulations to verify the stability of docked complexes and to confirm that the ligands remain within the binding pocket, maintaining key interactions throughout the simulation. nih.govnih.gov

| MD Simulation Parameter | Description | Typical Finding for Stable Complex |

| Simulation Time | The duration of the simulation. | Often in the range of 50-500 nanoseconds. nih.govnih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | A low, stable RMSD value (<3 Å) indicates the complex is in equilibrium. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Low fluctuation in the binding site indicates stable ligand contacts. nih.gov |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the ligand-protein binding affinity. | Provides a quantitative measure to rank different ligands. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds confirm key interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Purine Thioether Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For purine thioether derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach saves significant time and resources in the drug discovery process.

To develop a QSAR model, a set of purine derivatives with known biological activities is required. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), or topological. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create an equation linking these descriptors to the activity. researchgate.net

Studies on substituted purines have successfully developed 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), which uses 3D grid-based steric and electrostatic fields as descriptors. nih.govnih.gov These models have revealed that for certain purine series, steric properties are more influential than electronic ones. For example, bulky groups at one position might be unfavorable for activity, while an arylpiperazinyl system at another position could be beneficial. nih.gov Such insights are invaluable for designing more potent derivatives of 1H-Purine, 6-((1-methylpropyl)thio)- by suggesting specific modifications to its structure.

| QSAR Component | Description | Example from Purine Derivative Studies |

| Dependent Variable | The biological activity being modeled. | IC₅₀ values against a cancer cell line or enzyme. researchgate.netnih.gov |

| Independent Variables (Descriptors) | Numerical values representing molecular properties. | Steric, electrostatic, hydrophobic, H-bond donor/acceptor counts. nih.govresearchgate.net |

| Statistical Method | The algorithm used to build the model. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). researchgate.net |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validated correlation coefficient (q²), predictive r² (pred_r²). nih.govresearchgate.net |

| Model Interpretation | Insights gained from the model. | Steric bulk at C2 is unfavorable; hydrophobic groups at C6 increase activity. nih.govgpatindia.com |

Bioinformatic and Machine Learning Approaches in Purine Metabolism and Drug Discovery

Bioinformatics and machine learning (ML) are transforming drug discovery by enabling the analysis of large-scale biological data. arxiv.org In the context of purine research, these tools are applied to understand the complex networks of purine metabolism, identify novel drug targets, and predict the therapeutic potential of compounds like 1H-Purine, 6-((1-methylpropyl)thio)-.

Bioinformatic analyses of transcriptomic and metabolomic data have been used to investigate the role of purine metabolism in various diseases. nih.govfrontiersin.orgnih.govbiorxiv.org By analyzing gene expression and metabolite levels, researchers can identify key enzymes and pathways, such as the purine salvage pathway or xanthine (B1682287) oxidase activity, that are dysregulated in a disease state. nih.govfrontiersin.org This can reveal new potential protein targets for which inhibitors can be designed. Public databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide comprehensive maps of metabolic pathways, which are essential for this type of analysis. genome.jp

Machine learning models, which can learn patterns from vast datasets, are increasingly used in drug discovery. researchgate.net ML algorithms can predict a compound's activity, toxicity, and pharmacokinetic properties before it is even synthesized. arxiv.org In purine research, ML models have been developed to predict the risk of diseases associated with purine metabolism, such as gout and coronary artery disease, based on metabolite levels. nih.govhcplive.com These advanced computational approaches, combined with traditional methods, accelerate the journey from an initial chemical compound to a potential therapeutic agent by providing a deeper, data-driven understanding of its biological context.

Future Directions and Emerging Research Avenues for 1h Purine, 6 1 Methylpropyl Thio

Development of Next-Generation Purine-Based Therapeutics Based on the 6-Thioether Scaffold

The 6-thioether linkage in purine (B94841) analogs offers a versatile platform for creating new therapeutic agents with enhanced properties. The development of next-generation therapeutics based on this scaffold, including derivatives of 1H-Purine, 6-((1-methylpropyl)thio)-, is a promising area of research.

Historically, 6-mercaptopurine (B1684380) and its derivatives have been pivotal in cancer chemotherapy. researchgate.net The substitution at the 6-position of the purine ring is a well-established strategy to modulate the biological activity of these compounds. researchgate.net The 1-methylpropyl group in 1H-Purine, 6-((1-methylpropyl)thio)- provides a specific lipophilicity and steric profile that can influence its interaction with biological targets. Future research will likely focus on synthesizing and evaluating a library of analogs with modifications to this sec-butyl group to optimize efficacy and selectivity.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the alkyl chain, including branching, cyclization, and the introduction of functional groups, will be crucial to delineate the structural requirements for optimal activity. These studies will aim to enhance target affinity, improve pharmacokinetic profiles, and reduce off-target effects.

Prodrug Strategies: To improve bioavailability and target-specific delivery, the development of prodrugs of 1H-Purine, 6-((1-methylpropyl)thio)- is a viable approach. This could involve modifications that are cleaved by specific enzymes present in target tissues, thereby releasing the active compound at the desired site of action.

Combination Therapies: Investigating the synergistic effects of 6-thioether purines with existing chemotherapeutic agents or targeted therapies is a critical next step. For instance, combining these compounds with inhibitors of other metabolic pathways could enhance their anticancer effects. tpcj.org

| Research Focus | Objective | Potential Outcome |

| SAR Studies | Optimize the chemical structure for enhanced biological activity. | Identification of lead compounds with improved therapeutic indices. |

| Prodrug Development | Enhance drug delivery and reduce systemic toxicity. | More effective and safer therapeutic agents. |

| Combination Therapies | Achieve synergistic effects and overcome drug resistance. | Novel treatment regimens for complex diseases. |

Exploration of Novel Biological Targets for This Compound Class

While purine analogs have traditionally been associated with the inhibition of DNA and RNA synthesis, the exploration of novel biological targets for 6-thioether purines is an expanding field. nih.gov The unique structural features of compounds like 1H-Purine, 6-((1-methylpropyl)thio)- may confer affinity for a range of enzymes and receptors beyond the classical targets.

Emerging research suggests that 6-substituted purines can modulate the activity of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. tpcj.org Molecular docking studies have shown that purine derivatives can fit into the ATP-binding pocket of kinases, and the nature of the substituent at the 6-position can determine the binding affinity and selectivity.

Potential novel targets for 1H-Purine, 6-((1-methylpropyl)thio)- and related compounds include:

Kinases: Cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other protein kinases involved in cell cycle progression and immune responses are attractive targets. mdpi.com

Immune Checkpoint Modulators: The role of purinergic signaling in the tumor microenvironment is increasingly recognized. 6-thioether purines could potentially modulate the expression or function of immune checkpoint proteins, thereby enhancing anti-tumor immunity.

Metabolic Enzymes: Beyond the canonical pathways, these compounds may inhibit other enzymes involved in cellular metabolism, leading to a broader bioenergetic crisis in cancer cells. nih.gov

| Potential Target Class | Example Targets | Therapeutic Implication |

| Protein Kinases | CDKs, JAKs | Anticancer, Anti-inflammatory |

| Immune Modulators | Adenosine (B11128) receptors, ectonucleotidases | Immuno-oncology |

| Metabolic Enzymes | IMP Dehydrogenase | Antiviral, Antiproliferative |

Integration of Advanced Analytical and Methodological Innovations in Purine Research

The advancement of analytical techniques is paramount for the detailed investigation of purine metabolism and the mechanism of action of purine-based drugs. numberanalytics.com For a compound like 1H-Purine, 6-((1-methylpropyl)thio)-, the integration of these innovations will be crucial for its preclinical and potential clinical development.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) remains a gold standard for the quantification of purine metabolites in biological samples. researchgate.netcreative-proteomics.com These techniques allow for the sensitive and specific detection of the parent compound and its metabolites, providing insights into its pharmacokinetic and pharmacodynamic properties.

Future analytical approaches will likely involve:

Metabolomics: Untargeted and targeted metabolomics studies can provide a comprehensive overview of the metabolic perturbations induced by 1H-Purine, 6-((1-methylpropyl)thio)- in cells and tissues. mdpi.com This can help in identifying novel biomarkers of drug response and toxicity.

Advanced Imaging Techniques: The use of fluorescently tagged purine analogs or advanced imaging mass spectrometry can enable the visualization of the subcellular localization and distribution of the compound, offering a deeper understanding of its mechanism of action.

In Silico Modeling: Computational methods, including molecular docking and molecular dynamics simulations, will continue to play a vital role in predicting the binding modes of 6-thioether purines to their targets and in guiding the design of new analogs with improved properties. tpcj.org

| Analytical Method | Application in Purine Research | Benefit for 1H-Purine, 6-((1-methylpropyl)thio)- |

| LC-MS/MS | Quantification of purines and their metabolites. | Pharmacokinetic and pharmacodynamic profiling. |

| Metabolomics | Global analysis of metabolic changes. | Identification of biomarkers and off-target effects. |

| Molecular Imaging | Visualization of drug distribution in cells and tissues. | Understanding of subcellular localization and target engagement. |

| In Silico Modeling | Prediction of drug-target interactions. | Rational design of next-generation analogs. |

Systems Biology and Network Pharmacology Approaches to Understand Broader Biological Impact

A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, offers a holistic view of the biological effects of a drug. pnas.org For 1H-Purine, 6-((1-methylpropyl)thio)-, applying systems biology and network pharmacology can help to elucidate its complex mechanism of action and to predict its broader biological impact.

Network pharmacology involves the construction of drug-target-disease networks to identify the key pathways and molecular targets through which a drug exerts its therapeutic effects. acs.org This approach can be particularly useful for purine analogs, which are known to interact with multiple targets and pathways. nih.gov

Key aspects of this approach include:

Target Identification and Validation: By analyzing the interaction networks, it is possible to identify novel targets for 1H-Purine, 6-((1-methylpropyl)thio)- and to validate their relevance in specific disease contexts.

Pathway Analysis: Understanding how the compound perturbs cellular pathways can provide insights into its mechanism of action and potential side effects. This can also help in identifying patient populations that are most likely to respond to treatment.

Predictive Toxicology: Systems biology models can be used to predict the potential toxicity of a compound by analyzing its effects on off-target pathways and cellular processes.

The integration of these advanced research avenues will be instrumental in unlocking the full therapeutic potential of 1H-Purine, 6-((1-methylpropyl)thio)- and its analogs, paving the way for the development of novel and more effective treatments for a range of diseases.

Q & A

What experimental methodologies are recommended for synthesizing and characterizing 1H-Purine, 6-((1-methylpropyl)thio)-?

Answer:

Synthesis of thio-substituted purine derivatives like 1H-Purine, 6-((1-methylpropyl)thio)- typically involves nucleophilic substitution reactions. For example, analogous compounds such as 6-(methylthio)purine are synthesized via thiolation using methanethiol or its derivatives under controlled pH and temperature . Characterization should prioritize:

- IR spectroscopy to confirm the C-S bond (absorption ~693 cm⁻¹) and aromatic C-H stretching .

- Mass spectrometry (e.g., EPA/NIH Mass Spectral Database) to verify molecular weight (e.g., 166.204 g/mol for 6-(methylthio)purine) and fragmentation patterns .

- NMR (¹H/¹³C) to resolve substituent positions and confirm stereochemistry.

Advanced Note: Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize side products like disulfide formation. Consider computational modeling (e.g., DFT) to predict regioselectivity .

How can researchers resolve contradictions in spectral data for thio-substituted purines?

Answer:

Discrepancies in IR or mass spectra often arise from impurities, solvent effects, or tautomeric equilibria. For example:

- IR spectral shifts : Differences in C-S bond absorption (e.g., 693 cm⁻¹ vs. 700+ cm⁻¹) may reflect solvent polarity or hydrogen bonding . Validate using solid-state IR (KBr pellet) to eliminate solvent interference.

- Mass spectral anomalies : Isotopic patterns (e.g., sulfur-34) or adduct formation (e.g., sodium/potassium) can distort molecular ion peaks. Cross-reference with high-resolution mass spectrometry (HRMS) and database entries (e.g., CAS 50-66-8 for 6-(methylthio)purine) .

Advanced Strategy: Use triangulation by combining NMR, HPLC, and X-ray crystallography (if feasible) to confirm structural assignments. Replicate experiments under standardized conditions .

What are the methodological considerations for studying structure-activity relationships (SAR) of 1H-Purine derivatives?

Answer:

SAR studies require systematic variation of substituents and rigorous biological testing. For thio-substituted purines:

- Synthetic diversification : Replace the 1-methylpropylthio group with other alkyl/arylthio moieties (e.g., methyl, phenyl) to assess steric/electronic effects .

- Biological assays : Prioritize enzyme inhibition assays (e.g., purine metabolism enzymes) using purified targets (e.g., methyltransferase) to isolate mechanistic effects.

- Data normalization : Control for lipophilicity (logP) and solubility using tools like XLogP3 or molecular dynamics simulations .

Advanced Insight: Integrate cheminformatics (e.g., QSAR models) to predict bioactivity and guide synthetic prioritization. Validate with in vitro/in vivo correlation studies .

How should researchers address safety and handling protocols for thio-substituted purines?

Answer:

While specific toxicity data for 1H-Purine, 6-((1-methylpropyl)thio)- may be limited, analogous compounds (e.g., azathioprine) are known carcinogens . Mitigate risks via:

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation.

- Documentation : Record purity (>95% by HPLC), batch numbers, and disposal methods (e.g., incineration) per institutional guidelines .

Advanced Consideration: Conduct Ames tests or zebrafish embryo assays to preliminarily assess mutagenicity if biological applications are intended .

What computational approaches are suitable for predicting the reactivity of 1H-Purine derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, sulfur atoms in thioethers exhibit high HOMO energy, favoring oxidation .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMSO vs. THF).

- Docking studies : Model interactions with biological targets (e.g., adenosine receptors) using software like AutoDock Vina.

Advanced Tip: Validate computational predictions with experimental kinetics (e.g., reaction rate measurements) to refine models .

How can researchers design experiments to resolve tautomerism in 1H-Purine derivatives?

Answer:

Thio-substituted purines may exhibit tautomerism between 1H- and 7H- forms. Experimental approaches include:

- Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria.

- X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers.

- pH-dependent UV/Vis spectroscopy : Track absorbance shifts to infer protonation states.

Advanced Method: Use isotopic labeling (e.g., ¹⁵N) to enhance NMR resolution of nitrogen environments .

What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

Answer:

Adhere to ICMJE standards:

- Chemical characterization : Provide IR, NMR, HRMS, and elemental analysis data. Include CAS numbers (e.g., 50-66-8 for related compounds) .

- Reproducibility : Detail solvent purity, instrument calibration (e.g., IR wavenumber accuracy ±2 cm⁻¹), and statistical methods.

- Ethical disclosure : Declare potential conflicts of interest and compliance with biosafety protocols .

Advanced Requirement: Deposit raw spectral data in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.